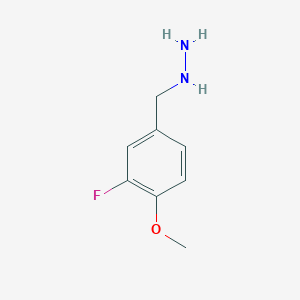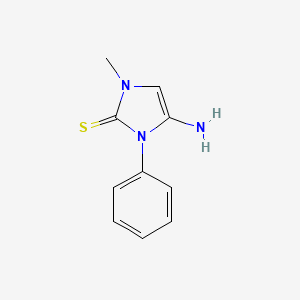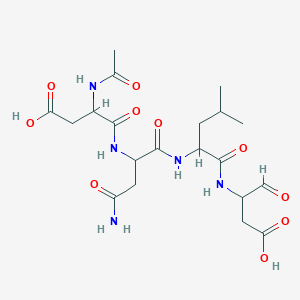
3-Fluoro-4-methoxy-benzyl-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methoxy-benzyl-hydrazine is an organic compound with the molecular formula C8H11FN2O It is a derivative of benzyl hydrazine, where the benzene ring is substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-benzyl-hydrazine typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
3-Fluoro-4-methoxybenzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-methoxy-benzyl-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-Fluoro-4-methoxy-benzyl-hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-methoxy-benzyl-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy substituents can influence the compound’s binding affinity and specificity. The hydrazine moiety can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-methoxybenzyl-hydrazine: Similar structure but with different substitution pattern.
3-Fluoro-4-methoxybenzaldehyde: Precursor in the synthesis of 3-Fluoro-4-methoxy-benzyl-hydrazine.
4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride:
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and binding properties compared to other similar compounds.
Propiedades
Número CAS |
887596-57-8 |
|---|---|
Fórmula molecular |
C8H11FN2O |
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
(3-fluoro-4-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11FN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3 |
Clave InChI |
HJCBISRWAGCWNP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CNN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12439373.png)

![[2-(Phenylsulfonyl)phenyl]hydrazine](/img/structure/B12439387.png)
![(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one](/img/structure/B12439394.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)





